1-(Diphenylmethyl)-2-methylazetidine-3-carbonitrile,cis-

Description

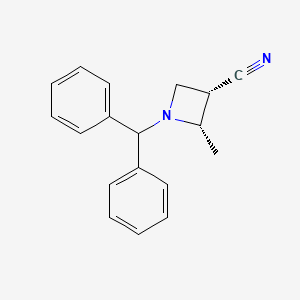

1-(Diphenylmethyl)-2-methylazetidine-3-carbonitrile, cis- is a nitrogen-containing heterocyclic compound featuring a strained azetidine (four-membered) ring. The azetidine core is substituted at position 1 with a diphenylmethyl group, at position 2 with a methyl group, and at position 3 with a carbonitrile moiety. The cis configuration indicates that the substituents on the azetidine ring are oriented on the same side, which may influence its stereochemical reactivity and intermolecular interactions. Azetidines are less common than larger heterocycles (e.g., pyrrolidines or piperidines) due to ring strain, but their compact structure can enhance binding affinity in pharmaceutical applications. The carbonitrile group (-CN) is a polar functional group that often participates in hydrogen bonding, making it relevant in drug design .

Properties

IUPAC Name |

(2S,3S)-1-benzhydryl-2-methylazetidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2/c1-14-17(12-19)13-20(14)18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,17-18H,13H2,1H3/t14-,17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCNLDUDKXUUDF-YOEHRIQHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201161506 | |

| Record name | 3-Azetidinecarbonitrile, 1-(diphenylmethyl)-2-methyl-, (2R,3R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201161506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2007919-84-6 | |

| Record name | 3-Azetidinecarbonitrile, 1-(diphenylmethyl)-2-methyl-, (2R,3R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2007919-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Azetidinecarbonitrile, 1-(diphenylmethyl)-2-methyl-, (2R,3R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201161506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diphenylmethyl)-2-methylazetidine-3-carbonitrile,cis- typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

Introduction of the Diphenylmethyl Group: This step often involves the use of benzyl chloride or similar reagents in the presence of a base to introduce the diphenylmethyl group.

Nitrile Group Addition: The nitrile group can be introduced through nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(Diphenylmethyl)-2-methylazetidine-3-carbonitrile,cis- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of amides or other nitrile derivatives.

Scientific Research Applications

1-(Diphenylmethyl)-2-methylazetidine-3-carbonitrile,cis- has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.

Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)-2-methylazetidine-3-carbonitrile,cis- involves its interaction with specific molecular targets. The diphenylmethyl group may facilitate binding to hydrophobic pockets in proteins, while the nitrile group can participate in hydrogen bonding or nucleophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3-Fluoro-2-hydroxypropyl)-3-methylcyclopentane-1-carbonitrile (CAS: 1861074-26-1)

- Structure : Cyclopentane ring (five-membered) substituted with a carbonitrile group, a methyl group, and a fluoro-hydroxypropyl chain.

- Key Differences: Ring Size: Cyclopentane (5-membered) vs. azetidine (4-membered). Larger rings typically exhibit reduced ring strain but lower conformational rigidity. Molecular Weight: 185.24 g/mol (cyclopentane derivative) vs. ~285–300 g/mol (estimated for the azetidine compound, based on structural analogs) .

Diphenylmethane Derivatives (CAS: 101-81-5)

- Structure : Diphenylmethane consists of a methane core with two phenyl groups.

- Key Differences: Functional Groups: Diphenylmethane lacks the azetidine ring and carbonitrile group, making it less polar and more lipophilic.

Cis-1,2-Bis(diphenylphosphino)ethylene (CAS: 983-80-2)

- Structure: Ethylene backbone with two diphenylphosphino groups in a cis configuration.

- Key Differences :

Data Table: Comparative Analysis

| Parameter | 1-(Diphenylmethyl)-2-methylazetidine-3-carbonitrile, cis- | 1-(3-Fluoro-2-hydroxypropyl)-3-methylcyclopentane-1-carbonitrile | Diphenylmethane | Cis-1,2-Bis(diphenylphosphino)ethylene |

|---|---|---|---|---|

| Core Structure | Azetidine (4-membered ring) | Cyclopentane (5-membered ring) | Methane | Ethylene |

| Key Functional Groups | Diphenylmethyl, -CN, methyl | Fluorinated hydroxypropyl, -CN, methyl | Phenyl groups | Diphenylphosphino |

| Molecular Weight (g/mol) | ~285–300 (estimated) | 185.24 | 168.23 | 396.4 |

| Polarity | Moderate (due to -CN) | High (fluoro and -OH groups) | Low | Low (phosphine groups) |

| Applications | Pharmaceutical intermediates (hypothesized) | Under investigation (structure suggests drug candidate) | Solvents, additives | Coordination chemistry ligands |

| Stereochemical Features | Cis configuration enhances steric interactions | Stereochemistry not specified | N/A | Cis configuration critical for ligand geometry |

Research Findings and Implications

- Ring Strain vs. Stability : The azetidine ring in the target compound introduces higher strain compared to cyclopentane derivatives, which may affect synthetic routes and thermal stability. However, this strain can enhance reactivity in ring-opening reactions for drug derivatization .

- Similar groups in diphenylmethane derivatives are leveraged for their solvent properties .

- Carbonitrile Utility : The -CN group’s polarity contrasts with the phosphine ligands in CAS 983-80-2, underscoring its role in hydrogen bonding rather than metal coordination .

Biological Activity

Overview

1-(Diphenylmethyl)-2-methylazetidine-3-carbonitrile, cis- (CAS No. 2007919-84-6) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of azetidine derivatives, which are known for their diverse biological properties.

Chemical Structure

The compound's structure can be represented as follows:

- IUPAC Name : cis-1-(Diphenylmethyl)-2-methylazetidine-3-carbonitrile

- Molecular Formula : C16H18N

- Molecular Weight : 238.33 g/mol

The biological activity of 1-(Diphenylmethyl)-2-methylazetidine-3-carbonitrile, cis-, is primarily attributed to its ability to interact with various molecular targets within biological systems. The azetidine ring structure is known to facilitate interactions with enzymes and receptors, potentially leading to modulation of key biochemical pathways.

Potential Mechanisms

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Receptor Modulation : It could interact with receptors on cell membranes, influencing signal transduction processes.

Anticancer Properties

Research indicates that compounds similar to 1-(Diphenylmethyl)-2-methylazetidine-3-carbonitrile exhibit anticancer properties through various mechanisms:

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, preventing proliferation.

- Apoptosis Induction : They may trigger apoptotic pathways, leading to programmed cell death in malignant cells.

Antimicrobial Activity

Preliminary studies have shown that azetidine derivatives possess antimicrobial properties. The specific activity of 1-(Diphenylmethyl)-2-methylazetidine-3-carbonitrile against various pathogens remains an area of active research.

Study on Anticancer Activity

A notable study explored the anticancer effects of azetidine derivatives, including 1-(Diphenylmethyl)-2-methylazetidine-3-carbonitrile. The findings indicated:

- IC50 Values : The compound demonstrated significant cytotoxicity against several cancer cell lines with IC50 values ranging from 5 to 20 µM.

- Mechanism Insights : Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Apoptosis via caspase activation |

| HeLa (Cervical) | 15 | Cell cycle arrest |

| A549 (Lung) | 20 | Inhibition of proliferation |

Antimicrobial Studies

In another study assessing the antimicrobial properties, the compound was tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These findings suggest that the compound possesses moderate antibacterial activity, warranting further investigation into its potential as an antimicrobial agent.

Q & A

Q. What are the established synthetic routes for 1-(Diphenylmethyl)-2-methylazetidine-3-carbonitrile,cis-?

The compound can be synthesized via multi-step organic reactions, including cyclization and functional group transformations. Flow chemistry methods, such as the Omura-Sharma-Swern oxidation (used for similar diazomethane derivatives), offer advantages in reaction control and scalability. Design of Experiments (DoE) frameworks can systematically optimize parameters like temperature, residence time, and reagent stoichiometry .

Q. Which spectroscopic techniques are critical for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, HRMS with electrospray ionization (ESI) provides precise molecular mass validation, as demonstrated in analogous nitrile-containing compounds . Discrepancies in NMR data (e.g., unexpected splitting patterns) may arise from conformational rigidity or steric hindrance, requiring 2D NMR (COSY, HSQC) for resolution.

Q. How does the cis-configuration influence the compound’s reactivity?

The cis-orientation of substituents on the azetidine ring imposes steric constraints, affecting nucleophilic substitution or cycloaddition reactions. Comparative studies with trans-isomers can reveal differences in reaction kinetics and stereoselectivity, often analyzed via kinetic profiling or computational modeling .

Advanced Research Questions

Q. How can statistical modeling (e.g., DoE) resolve contradictions in reaction yield data?

Conflicting yield reports may stem from unoptimized variables (e.g., catalyst loading, solvent polarity). A DoE approach, as applied in flow-chemistry optimizations, identifies critical factors and interactions through factorial designs. Response surface methodology (RSM) can model non-linear relationships, enabling predictive adjustments to achieve >90% yield in complex systems .

Q. What mechanistic insights explain unexpected byproducts during azetidine ring formation?

Competing pathways, such as ring-opening via β-hydride elimination or intermediate carbocation rearrangements, may generate byproducts. Mechanistic probes include isotopic labeling (e.g., deuterated solvents) to track hydrogen transfer or in-situ IR spectroscopy to monitor intermediate species .

Q. How do electronic effects of the diphenylmethyl group impact catalytic applications?

The electron-rich diphenylmethyl group can stabilize transition states in asymmetric catalysis. For instance, in rhodium-catalyzed cyclopropanations, bulky substituents enhance enantioselectivity by restricting catalyst conformation. Computational studies (DFT) can map steric and electronic contributions to transition-state energies .

Q. What strategies mitigate degradation during long-term storage?

Degradation pathways (e.g., hydrolysis of the nitrile group) can be studied via accelerated stability testing under varying humidity and temperature. Encapsulation in hydrophobic matrices or storage under inert atmospheres (argon) may improve stability, as suggested by surface-adsorption studies on related organics .

Data Analysis and Contradiction Resolution

Q. How to reconcile discrepancies between computational and experimental dipole moments?

Discrepancies may arise from solvent effects or incomplete basis sets in DFT calculations. Solvent correction models (e.g., COSMO-RS) and experimental validation via dielectric spectroscopy can bridge this gap. For example, polar solvents like DMSO may amplify dipole interactions, altering observed values .

Q. Why do HRMS spectra occasionally show unexpected adducts?

Sodium or potassium ion adducts ([M+Na]⁺/[M+K]⁺) are common in ESI-HRMS. However, unidentified peaks may indicate trace impurities or in-source fragmentation. Tandem MS (MS/MS) and collision-induced dissociation (CID) can differentiate adducts from structural isomers .

Methodological Recommendations

Q. What analytical workflows validate purity for biological assays?

Combine HPLC with evaporative light scattering detection (ELSD) for non-UV-active impurities. Orthogonal methods like capillary electrophoresis (CE) or chiral GC-MS ensure >99% purity, critical for avoiding false positives in receptor-binding studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.